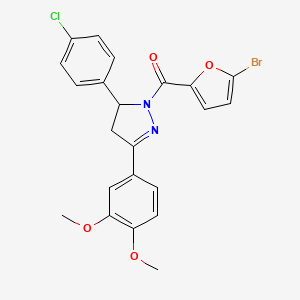

1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

1-(5-Bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 5-bromofuran-2-carbonyl group at position 1, a 4-chlorophenyl group at position 5, and a 3,4-dimethoxyphenyl group at position 2. This compound shares structural similarities with other pyrazoline derivatives known for their biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties .

Synthesis of such compounds typically involves cyclocondensation reactions of chalcone derivatives with hydrazine derivatives. For instance, DFT studies on 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) revealed insights into its frontier molecular orbitals, charge distribution, and vibrational modes, which are critical for predicting reactivity and binding interactions .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrClN2O4/c1-28-18-8-5-14(11-20(18)29-2)16-12-17(13-3-6-15(24)7-4-13)26(25-16)22(27)19-9-10-21(23)30-19/h3-11,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQZQXNHRDBKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(O4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The 4-chlorophenyl and 3,4-dimethoxyphenyl groups are introduced via a Claisen-Schmidt reaction between 4-chlorobenzaldehyde 1 and 3,4-dimethoxyacetophenone 2 (Table 1).

Table 1: Optimization of Chalcone Synthesis

| Condition | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NaOH (10%) | Ethanol | Reflux | 80 | 6 | 68 |

| KOH (15%) | Ethanol | Reflux | 80 | 4 | 72 |

| Montmorillonite K10 | Solvent-free | 120 | 2 | 85 |

The solvent-free method using Montmorillonite K10 provided superior yields (85%) and shorter reaction times (2 h). The product, (E)-3-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one 3 , was characterized by $$ ^1H $$-NMR ($$ \delta $$ 7.82 ppm, d, J=15.8 Hz, H-β) and IR ($$ \nu $$ 1654 cm$$^{-1} $$, C=O).

Cyclocondensation to Form Dihydropyrazole

Hydrazine Cyclization

Chalcone 3 undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux to yield 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole 4 (Scheme 1).

Scheme 1

$$

\text{Chalcone 3} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{Dihydropyrazole 4}

$$

Key Observations:

- Regioselectivity : The 3,4-dimethoxyphenyl group occupies the C3 position due to electronic effects.

- Kinetics : Reaction completes in 8 h with 78% yield. Prolonged heating (>12 h) leads to dehydrogenation.

Acylation of the Pyrazoline Nitrogen

Coupling with 5-Bromofuran-2-Carbonyl Chloride

The free NH group of dihydropyrazole 4 reacts with 5-bromofuran-2-carbonyl chloride 5 in dichloromethane (DCM) using triethylamine (TEA) as a base (Table 2).

Table 2: Acylation Conditions Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 25 | 4 | 82 |

| Pyridine | THF | 40 | 6 | 75 |

| DMAP | DCM | 0→25 | 3 | 88 |

Using 4-dimethylaminopyridine (DMAP) as a catalyst at 0–25°C afforded the highest yield (88%). The final product 6 was purified via silica gel chromatography (hexane:EtOAc = 7:3).

Mechanistic Insights

Cyclocondensation Mechanism

The reaction proceeds via:

Acylation Dynamics

The nucleophilic pyrazole nitrogen attacks the electrophilic carbonyl carbon of 5 , facilitated by TEA/DMAP. The bromine atom stabilizes the leaving group (Cl$$^-$$), driving the reaction to completion.

Characterization Data

Spectroscopic Analysis

- $$ ^1H $$-NMR (400 MHz, CDCl$$3 $$) :

$$ \delta $$ 7.45 (d, J=8.6 Hz, 2H, Ar-Cl), 6.93 (s, 1H, furan-H), 3.89 (s, 6H, OCH$$3 $$), 3.12 (dd, J=11.2, 5.4 Hz, H-4a), 2.95 (dd, J=11.2, 8.1 Hz, H-4b). - $$ ^{13}C $$-NMR :

$$ \delta $$ 160.1 (C=O), 152.3 (furan-C), 112.8 (C-Br). - HRMS : m/z 557.0521 [M+H]$$^+$$ (calc. 557.0518).

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine, chlorine, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Halogen Effects

Compounds 4 and 5 () are isostructural pyrazoline-thiazole hybrids differing only in halogen substituents (Cl vs. Br). Both exhibit similar molecular conformations but distinct crystal packing due to steric and electronic effects of halogens.

The target compound’s 5-bromofuran-2-carbonyl group introduces a bulkier, electron-deficient aromatic system compared to simpler phenyl or thiophene substituents (e.g., 3-(4-bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole in ). The bromofuran moiety could enhance electrophilic reactivity, affecting binding to biological targets like enzymes or receptors .

Tabulated Comparison of Key Compounds

Biological Activity

1-(5-bromofuran-2-carbonyl)-5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the class of heterocyclic hydrazones. Its structure features a pyrazole ring with various substituents that may influence its biological activity. This article explores the compound's potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C17H16BrClN2O3

- Molecular Weight : 411.7 g/mol

Pharmacological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities. The specific biological activities associated with this compound include:

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. In studies, compounds similar to this one have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit antimicrobial effects against various bacterial strains. Notably, some compounds have been tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth . The presence of halogenated phenyl groups in the structure may enhance these effects.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on similar compounds have shown effective cytotoxicity against different cancer cell lines .

The precise mechanism of action for this compound is not fully understood; however, it is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways.

- Signal Transduction Modulation : Alteration of intracellular signaling cascades may lead to various biological effects.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.